molecular formula C19H38O3 B14284121 Acetic acid;heptadec-1-en-1-ol CAS No. 125301-09-9

Acetic acid;heptadec-1-en-1-ol

Cat. No.: B14284121
CAS No.: 125301-09-9
M. Wt: 314.5 g/mol
InChI Key: KTEHANLUUUMPEV-UHFFFAOYSA-N
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Description

Acetic acid; heptadec-1-en-1-ol is an organic compound that combines the properties of acetic acid and heptadec-1-en-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Heptadec-1-en-1-ol is a long-chain unsaturated alcohol. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; heptadec-1-en-1-ol typically involves the esterification reaction between acetic acid and heptadec-1-en-1-ol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{17}\text{H}{33}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{17}\text{H}{33} + \text{H}_2\text{O} ] This reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods: Industrial production of acetic acid; heptadec-1-en-1-ol involves large-scale esterification processes. The reactants are mixed in a reactor with a catalyst, and the reaction mixture is heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: Acetic acid; heptadec-1-en-1-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Acetic acid; heptadec-1-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.

    Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid; heptadec-1-en-1-ol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of acetic acid and heptadec-1-en-1-ol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

    Heptadec-1-en-1-ol: A long-chain unsaturated alcohol with similar physical properties but lacks the acidic component.

    Acetic Acid: A simple carboxylic acid with strong acidic properties but lacks the long-chain alcohol component.

Uniqueness: Acetic acid; heptadec-1-en-1-ol is unique due to its combination of a long-chain unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Properties

CAS No.

125301-09-9

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

acetic acid;heptadec-1-en-1-ol

InChI

InChI=1S/C17H34O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-2(3)4/h16-18H,2-15H2,1H3;1H3,(H,3,4)

InChI Key

KTEHANLUUUMPEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

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